molecular formula C15H17N5OS2 B2859745 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034535-19-6

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No. B2859745
CAS RN: 2034535-19-6
M. Wt: 347.46
InChI Key: VNJODMMVYVTZTJ-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5OS2 and its molecular weight is 347.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds incorporating thiazole and 1,3,4-thiadiazole moieties, similar in structural complexity to the specified molecule, have shown promising anticancer activities. A study demonstrated that novel pharmacophores containing thiazole moiety were synthesized and evaluated for their potency as anticancer agents against Hepatocellular carcinoma cell lines (HepG-2), indicating a significant potential for related compounds in cancer therapy (Gomha et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of thiazole and triazole, which are structurally related to the chemical compound of interest, have been explored for their antimicrobial and antifungal activities. Research has shown that compounds synthesized from furan-2-carbohydrazide, leading to 1,2,4-triazole, 1,3-thiazolidine, and 1,3,4-oxadiazole derivatives, exhibited activity against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Gelation Behavior and Supramolecular Chemistry

N-(thiazol-2-yl) benzamide derivatives, which share a thematic chemical framework with the queried compound, have been synthesized and investigated for their gelation behavior. This research aimed at understanding the influence of methyl functionality and non-covalent interactions on gelation, which is critical for applications in materials science and nanotechnology (Yadav & Ballabh, 2020).

Synthesis and Biological Evaluation

A wide range of thiazole and pyrimidine derivatives have been synthesized, illustrating the versatility of these core structures in medicinal chemistry. These compounds have been evaluated for various biological activities, including diuretic, antimicrobial, and enzyme inhibition effects, highlighting the broad applicability of such molecules in drug discovery and development processes (Chattopadhyay et al., 2010).

properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-10(2)11(6-20-9-16-8-17-20)18-14(21)15-19-12(7-23-15)13-4-3-5-22-13/h3-5,7-11H,6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJODMMVYVTZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide

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